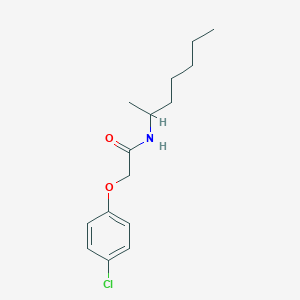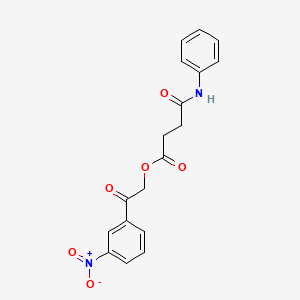
2-(3-Nitrophenyl)-2-oxoethyl 4-oxo-4-(phenylamino)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Nitrophenyl)-2-oxoethyl 3-(phenylcarbamoyl)propanoate is an organic compound with a complex structure that includes both nitro and carbamoyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 3-(phenylcarbamoyl)propanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-nitrobenzaldehyde with ethyl acetoacetate, followed by a series of condensation and substitution reactions to introduce the phenylcarbamoyl group. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 3-(phenylcarbamoyl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reagents such as sodium borohydride.
Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the carbamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: 2-(3-Aminophenyl)-2-oxoethyl 3-(phenylcarbamoyl)propanoate.
Reduction: 2-(3-Nitrophenyl)-2-hydroxyethyl 3-(phenylcarbamoyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Nitrophenyl)-2-oxoethyl 3-(phenylcarbamoyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as flame retardants.
作用機序
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 3-(phenylcarbamoyl)propanoate involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
2-(3-Nitrophenyl)acetic acid: Shares the nitro group but lacks the carbamoyl and ester functionalities.
Ethyl 2-methyl-2-(3-nitrophenyl)propanoate: Similar ester structure but with different substituents.
3-Nitrophenylhydrazine: Contains the nitro group but has a hydrazine moiety instead of the carbamoyl group.
Uniqueness
2-(3-Nitrophenyl)-2-oxoethyl 3-(phenylcarbamoyl)propanoate is unique due to its combination of nitro, carbamoyl, and ester functional groups, which confer distinct chemical reactivity and potential applications. This combination of functionalities is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
特性
分子式 |
C18H16N2O6 |
|---|---|
分子量 |
356.3 g/mol |
IUPAC名 |
[2-(3-nitrophenyl)-2-oxoethyl] 4-anilino-4-oxobutanoate |
InChI |
InChI=1S/C18H16N2O6/c21-16(13-5-4-8-15(11-13)20(24)25)12-26-18(23)10-9-17(22)19-14-6-2-1-3-7-14/h1-8,11H,9-10,12H2,(H,19,22) |
InChIキー |
JAUHORJDRCNGGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-pentane-1,5-diylbis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]](/img/structure/B15151276.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(4-chlorophenoxy)propan-2-ol](/img/structure/B15151279.png)

![(2E)-N-[2-(2-Methylindol-1-YL)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B15151307.png)
![2-(1,3-Dioxoisoindol-2-YL)-N-[2-({2-[2-(1,3-dioxoisoindol-2-YL)ethanesulfonamido]ethyl}disulfanyl)ethyl]ethanesulfonamide](/img/structure/B15151311.png)
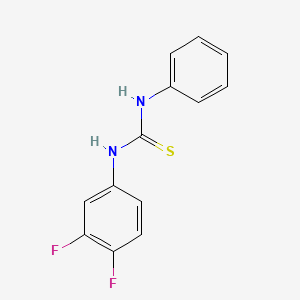
![2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate](/img/structure/B15151323.png)
![2-[5-(3-chlorophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15151329.png)
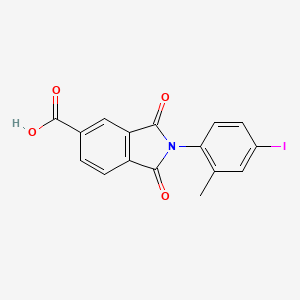
![5,5-Dimethyl-3-{[(4-methylphenyl)amino]methyl}imidazolidine-2,4-dione](/img/structure/B15151345.png)
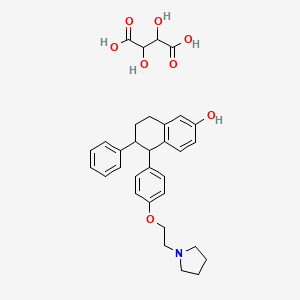
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B15151349.png)
